N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C17H17NO3S and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Chemical Transformations
- N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives were synthesized and characterized, showing high activity in base-free transfer hydrogenation of ketones. This process can be conducted in air without the need for dried and degassed substrates, basic additives, or halide abstractors, demonstrating the compound's utility in facilitating chemical transformations under environmentally benign conditions (A. Ruff et al., 2016).
Antidiabetic Activity
- N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their antidiabetic activity in vivo, showing significant lowering of plasma glucose levels. These compounds were also evaluated as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors, highlighting their potential in diabetes mellitus treatment research (Hermenegilda Moreno-Díaz et al., 2008).
Anticancer Activity
- A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity. Notably, one compound exhibited potent anticancer activity against several human tumor cell lines, indicating the therapeutic potential of these compounds in cancer treatment (B. Żołnowska et al., 2018).
Biotransformation Studies
- The metabolism of a novel 5-HT7 receptor antagonist was investigated, demonstrating its biotransformation into metabolites via hydroxylation of the benzene ring. This study aids in understanding the metabolic pathways of new therapeutic agents, highlighting the importance of such analyses in drug development (K. Słoczyńska et al., 2018).
Antibacterial Agents
- N-Substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives were synthesized and screened for antibacterial potential and inhibitory activity against the lipoxygenase enzyme. These findings contribute to the development of new antibacterial agents and enzyme inhibitors, showcasing the compound's applicability in combating bacterial infections and inflammatory diseases (M. Abbasi et al., 2017).
Mecanismo De Acción
Target of Action
Related compounds have been shown to interact with various receptors and enzymes in the brain, particularly those involved in catecholaminergic and serotoninergic activity .
Mode of Action
High doses directly inhibit the main signaling pathways, whereas low doses activate them .
Biochemical Pathways
The compound appears to affect major signaling pathways of non-small cell lung cancer (NSCLC) such as MAPK and Akt/mTOR . Exposure to low doses of the compound results in elevated activity of the mTOR pathway together with p16 INK-induced cell cycle arrest .
Pharmacokinetics
The compound’s molecular weight (175227 Da) and structure suggest that it may have good bioavailability .
Result of Action
The compound has shown significant inhibition of tumor growth in experimental models of lung adenocarcinoma . Both high and low doses of the compound exerted significant inhibition of tumor growth, but the mechanism of action was different . The compound also had a beneficial effect on body weight, suggesting that it may at least in part be able to compensate for cancer-related wasting .
Propiedades
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-13(18-22(19,20)16-8-3-2-4-9-16)11-15-12-14-7-5-6-10-17(14)21-15/h2-10,12-13,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPQXIJKBPHZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.